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Compound Name: 5-Bromo-N-methylnicotinamide

Cat. No.: B121647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of 5-Bromo-N-methylnicotinamide as a fragment in fragment-based drug discovery

(FBDD) campaigns, with a specific focus on the potential therapeutic target Nicotinamide N-

methyltransferase (NNMT).

Introduction to 5-Bromo-N-methylnicotinamide in
FBDD
5-Bromo-N-methylnicotinamide is a halogenated derivative of nicotinamide, presenting key

features that make it an attractive candidate for fragment screening libraries.[1] Its low

molecular weight (215.05 g/mol ) and simple chemical architecture are characteristic of a "Rule

of Three"-compliant fragment, maximizing the exploration of chemical space with a higher

probability of forming efficient binding interactions.[2][3][4] The presence of a bromine atom

provides a vector for synthetic elaboration, allowing for the systematic growth of the fragment

hit into a more potent lead compound.[5] Additionally, the nicotinamide scaffold is a known

feature in various bioactive molecules, suggesting a favorable starting point for interaction with

protein targets.[5]

One such promising target is Nicotinamide N-methyltransferase (NNMT), an enzyme implicated

in various metabolic diseases and cancers.[5][6][7] NNMT catalyzes the methylation of
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nicotinamide, and its inhibition is a potential therapeutic strategy.[6][8] This document outlines a

hypothetical FBDD workflow using 5-Bromo-N-methylnicotinamide to identify inhibitors of

NNMT.

Physicochemical Properties of 5-Bromo-N-
methylnicotinamide
A summary of the key physicochemical properties of 5-Bromo-N-methylnicotinamide is

provided in the table below. These properties are essential for its application in FBDD,

influencing its solubility, binding interactions, and potential for synthetic modification.

Property Value Reference

Molecular Formula C₇H₇BrN₂O [3]

Molecular Weight 215.05 g/mol [3]

CAS Number 153435-68-8 [3]

Melting Point 63-65 °C [1]

Solubility
Soluble in polar solvents (e.g.,

water, methanol)
[1]

Stability
Generally stable under normal

laboratory conditions
[1]

Hypothetical FBDD Workflow for NNMT Inhibitor
Discovery
The following diagram illustrates a typical FBDD workflow, from initial fragment screening to hit-

to-lead optimization, using 5-Bromo-N-methylnicotinamide as a starting fragment against the

NNMT target.
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Caption: FBDD workflow for NNMT inhibitor discovery.

Experimental Protocols
This section provides detailed protocols for key experiments in an FBDD campaign targeting

NNMT with 5-Bromo-N-methylnicotinamide.

Primary Fragment Screening using Surface Plasmon
Resonance (SPR)
This protocol outlines a primary screen to identify fragments that bind to immobilized NNMT.

Objective: To identify initial fragment hits from a library containing 5-Bromo-N-
methylnicotinamide based on their binding to the NNMT protein.

Materials:

Recombinant human NNMT protein

CM5 sensor chip

Amine coupling kit (EDC, NHS, ethanolamine)

SPR running buffer (e.g., HBS-EP+)

Fragment library dissolved in DMSO

SPR instrument
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Protocol:

NNMT Immobilization:

1. Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7

minutes.

2. Inject recombinant NNMT (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the

activated surface to achieve an immobilization level of ~10,000 RU.

3. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7

minutes.

4. A reference flow cell should be prepared similarly but without protein immobilization.

Fragment Screening:

1. Prepare a stock solution of 5-Bromo-N-methylnicotinamide and other fragments in

100% DMSO. Dilute into SPR running buffer to a final concentration of 200 µM with a final

DMSO concentration of ≤1%.

2. Inject the fragment solutions over the NNMT and reference flow cells at a flow rate of 30

µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

3. Regenerate the sensor surface between injections if necessary (e.g., with a short pulse of

50 mM NaOH).

Data Analysis:

1. Subtract the reference flow cell data from the active flow cell data.

2. Identify fragments that show a response significantly above the background noise as

primary hits.

Hit Validation and Affinity Determination using
Saturation Transfer Difference (STD) NMR
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This protocol is for validating the binding of hits from the primary screen and determining their

dissociation constant (Kd).

Objective: To confirm the binding of 5-Bromo-N-methylnicotinamide to NNMT and quantify its

binding affinity.

Materials:

Recombinant human NNMT protein

5-Bromo-N-methylnicotinamide

NMR buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4, containing 150 mM NaCl)

NMR spectrometer equipped with a cryoprobe

Protocol:

Sample Preparation:

1. Prepare a stock solution of NNMT (e.g., 10-20 µM) in the NMR buffer.

2. Prepare a stock solution of 5-Bromo-N-methylnicotinamide (e.g., 10 mM) in the same

NMR buffer.

3. For Kd determination, prepare a series of NMR tubes with a constant concentration of

NNMT and varying concentrations of 5-Bromo-N-methylnicotinamide (e.g., 50 µM to 5

mM).

NMR Data Acquisition:

1. Acquire a standard 1D ¹H NMR spectrum of the ligand alone for signal assignment.

2. Acquire STD NMR spectra for each sample. Select a region for on-resonance saturation

where only protein resonances are present (e.g., 0.5-1.0 ppm) and an off-resonance

saturation frequency where no protein or ligand signals are present (e.g., 30-40 ppm).
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3. Use a train of selective Gaussian pulses for saturation with a total saturation time of 2-3

seconds.

Data Analysis:

1. Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD

spectrum, which will show signals only from the binding ligand.

2. Calculate the STD amplification factor (STD-AF) for each ligand concentration.

3. Plot the STD-AF against the ligand concentration and fit the data to a one-site binding

model to determine the dissociation constant (Kd).

NNMT Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted from a generic NNMT inhibitor screening kit to assess the functional

consequence of fragment binding.[6][9]

Objective: To determine if 5-Bromo-N-methylnicotinamide inhibits the enzymatic activity of

NNMT.

NNMT Reaction Pathway:
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Caption: NNMT enzymatic and detection pathway.

Materials:

NNMT Assay Buffer

Recombinant NNMT Enzyme
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S-Adenosylmethionine (SAM)

Nicotinamide

SAH Hydrolase (Enzyme-I)

Thiol Detecting Probe

5-Bromo-N-methylnicotinamide (as test inhibitor)

96-well white microplate

Plate reader with fluorescence capabilities (Ex/Em = 392/482 nm)

Protocol:

Reagent Preparation:

1. Prepare a reaction mix containing NNMT Assay Buffer, NNMT Enzyme, SAH Hydrolase,

and SAM.

2. Prepare serial dilutions of 5-Bromo-N-methylnicotinamide in NNMT Assay Buffer.

Assay Procedure:

1. To the wells of the 96-well plate, add the test inhibitor dilutions. Include wells for a no-

inhibitor control and a background control (no nicotinamide).

2. Add the NNMT reaction mix to all wells.

3. Initiate the reaction by adding Nicotinamide to all wells except the background control.

4. Incubate the plate at 37°C for 30 minutes.

5. Stop the reaction by adding a suitable stop solution (e.g., pre-chilled isopropyl alcohol).[9]

6. Add the Thiol Detecting Probe working solution to all wells and incubate at room

temperature for 5-10 minutes.
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Measurement and Data Analysis:

1. Measure the fluorescence at Ex/Em = 392/482 nm.

2. Subtract the background control reading from all other readings.

3. Calculate the percent inhibition for each concentration of 5-Bromo-N-
methylnicotinamide relative to the no-inhibitor control.

4. Plot the percent inhibition versus the log of the inhibitor concentration and fit to a dose-

response curve to determine the IC₅₀ value.

Hypothetical Quantitative Data
The following table presents illustrative data that might be obtained for 5-Bromo-N-
methylnicotinamide and a subsequent elaborated compound in an FBDD campaign against

NNMT. This data is for demonstrative purposes only.

Compound Method Kd (mM) IC₅₀ (mM)
Ligand
Efficiency (LE)

5-Bromo-N-

methylnicotinami

de

STD NMR 2.5 >10 0.35

Elaborated Hit

(Hypothetical)
SPR 0.05 0.1 0.38

Ligand Efficiency (LE) is calculated as: LE = (1.37 * pIC₅₀) / N, where N is the number of heavy

atoms. For fragments, a LE > 0.3 is generally considered a good starting point.

Conclusion
5-Bromo-N-methylnicotinamide represents a valuable fragment for FBDD campaigns due to

its favorable physicochemical properties and the presence of a synthetically tractable bromine

handle. The protocols and workflow described herein provide a robust framework for identifying

and optimizing novel inhibitors against targets such as NNMT. The successful application of
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these methods can accelerate the discovery of new therapeutic agents for a range of diseases.

[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b121647?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

